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Compound of Interest

Compound Name: 3-Methyloct-6-enal

Cat. No.: B15492191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the organic compound 3-Methyloct-6-enal. Due to the absence of publicly available

experimental spectra, this document focuses on predicted values derived from computational

chemistry models and established spectroscopic principles. It also outlines general

experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Methyloct-6-enal. These predictions are based

on established chemical shift correlations, functional group frequencies, and fragmentation

patterns.

Table 1: Predicted ¹H NMR Data for 3-Methyloct-6-enal
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Proton (H)
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H1 (CHO) 9.6 - 9.8 Triplet ~2.0

H2 2.2 - 2.4 Multiplet -

H3 2.0 - 2.2 Multiplet -

H4 1.3 - 1.5 Multiplet -

H5 1.9 - 2.1 Multiplet -

H6 5.3 - 5.5 Multiplet -

H7 5.3 - 5.5 Multiplet -

H8 (CH₃) 1.6 - 1.7 Doublet ~7.0

H9 (CH₃) 0.9 - 1.0 Doublet ~7.0

Table 2: Predicted ¹³C NMR Data for 3-Methyloct-6-enal
Carbon (C) Predicted Chemical Shift (ppm)

C1 (CHO) 200 - 205

C2 50 - 55

C3 30 - 35

C4 35 - 40

C5 25 - 30

C6 125 - 130

C7 120 - 125

C8 (CH₃) 15 - 20

C9 (CH₃) 10 - 15
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Table 3: Predicted Significant IR Absorptions for 3-
Methyloct-6-enal

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C=O (Aldehyde) 1720 - 1740 Strong

C-H (Aldehyde) 2720 - 2820 Medium

C=C (Alkene) 1640 - 1680 Medium

=C-H (Alkene) 3010 - 3040 Medium

C-H (Alkane) 2850 - 2960 Strong

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation for 3-Methyloct-6-enal

m/z Value Predicted Fragment Ion Notes

140 [C₉H₁₆O]⁺ Molecular Ion (M⁺)

125 [M - CH₃]⁺ Loss of a methyl group

111 [M - C₂H₅]⁺ Loss of an ethyl group

97 [M - C₃H₇]⁺
McLafferty rearrangement

product

69 [C₅H₉]⁺ Allylic cleavage

55 [C₄H₇]⁺
Various fragmentation

pathways

41 [C₃H₅]⁺ Allylic cation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

detailed above. Instrument parameters and sample preparation may require optimization for

specific equipment and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyloct-6-enal in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal

absorption in the regions of interest.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the salt plates or solvent for subtraction.

Data Processing: The instrument software will perform a Fourier transform to generate the

infrared spectrum, which is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for

volatile compounds and will induce fragmentation, providing structural information.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a

function of their m/z ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Methyloct-6-enal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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